(R)-Clenbuterol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
50310-85-5 |
|---|---|
Molecular Formula |
C12H19Cl3N2O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m0./s1 |
InChI Key |
OPXKTCUYRHXSBK-PPHPATTJSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Other CAS No. |
871984-58-6 50310-85-5 |
Origin of Product |
United States |
Historical Context of Beta Adrenoceptor Agonist Research Relevant to R Clenbuterol Hydrochloride
The development of β-adrenoceptor agonists is a key chapter in 20th-century pharmacology. The journey began with early investigations into natural sympathomimetic agents. For millennia, ephedrine, from the Ma Huang plant, was used in traditional Chinese medicine before its introduction to Western medicine in 1924. mdpi.comersnet.org A pivotal moment came in 1901 with the isolation and synthesis of adrenaline (epinephrine), which was later found to have bronchodilatory effects when administered subcutaneously. nih.gov
The quest for more selective and effective treatments led to several key milestones:
1940s: The non-selective beta-agonist isoproterenol (B85558) was developed, representing a major step toward selective bronchodilation. mdpi.comnih.govnih.gov
1948: Ahlquist's proposal of two types of adrenergic receptors, alpha (α) and beta (β), provided a foundational framework for targeted drug design. mdpi.com
1960s: A significant breakthrough occurred with the discovery that β2-receptors were specifically responsible for bronchodilation. ersnet.orgwikipedia.org This spurred the development of β2-selective agonists like salbutamol (B1663637) and terbutaline, which offered improved therapeutic profiles with fewer cardiac side effects. ersnet.orgnih.govnih.gov
1967: Clenbuterol (B1669167) was first patented, entering medical use a decade later in 1977. wikipedia.orgymerdigital.com
1980s-1990s: The development of long-acting β2-agonists (LABAs) such as salmeterol (B1361061) and formoterol (B127741) further refined treatment options. ersnet.orgnih.gov
Throughout this period, most β-agonists, including Clenbuterol, were developed and marketed as racemic mixtures—containing equal parts of both (R)- and (S)-enantiomers. nih.gov It was widely recognized that in most cases, the primary pharmacological activity resided in the (R)-enantiomer, paving the way for more focused research into compounds like (R)-Clenbuterol hydrochloride. nih.gov
Table 1: Timeline of Key Developments in Beta-Adrenoceptor Agonist Research
| Date/Period | Development | Significance |
|---|---|---|
| ~1901 | Isolation and synthesis of Adrenaline (Epinephrine). nih.gov | First isolated hormone found to have sympathomimetic and bronchodilatory properties. nih.gov |
| 1940s | Development of Isoproterenol. mdpi.comnih.gov | First major non-selective beta-agonist, a key tool for classifying adrenoceptors. nih.govnih.gov |
| 1948 | Classification of adrenoceptors into α and β subtypes. mdpi.com | Enabled the targeted development of receptor-specific drugs. mdpi.com |
| 1960s | Development of selective β2-agonists (e.g., Salbutamol, Terbutaline). ersnet.org | Offered effective bronchodilation with reduced cardiovascular side effects. wikipedia.org |
| 1967 | Clenbuterol is patented. wikipedia.org | Introduction of a potent, long-acting β2-agonist. wikipedia.org |
| 1980s-1990s | Introduction of Long-Acting β2-Agonists (LABAs) like Salmeterol and Formoterol. ersnet.orgnih.gov | Provided extended duration of action for maintenance therapy. ersnet.org |
Significance of Stereochemistry in the Biological Activity of Clenbuterol Enantiomers
Clenbuterol (B1669167) possesses a single chiral center, meaning it exists as two non-superimposable mirror-image molecules known as enantiomers: (R)-(-)-Clenbuterol and (S)-(+)-Clenbuterol. researchgate.net The spatial arrangement of atoms in these enantiomers dictates how they interact with chiral biological targets like receptors and enzymes, leading to often profound differences in their pharmacological effects. researchgate.net
The primary β2-adrenergic agonist activity of racemic clenbuterol is attributed almost exclusively to the (R)-enantiomer. nih.govacs.org This enantiomer is considered the eutomer (the pharmacologically active form). researchgate.net In contrast, the (S)-enantiomer is significantly less active or inactive at the β2-receptor. nih.govnih.gov Research has demonstrated that the two enantiomers can have distinct, and sometimes opposing, biological activities. For example, studies in animal models have shown that the effects of racemic clenbuterol on motor activity and body temperature are driven by the (R)-enantiomer, with the (S)-enantiomer showing no discernible effect on its own in those tests. nih.gov
Further research into the anabolic properties of the enantiomers in rats found that while both the (R) and (S) forms could increase skeletal muscle mass, the (S)-enantiomer was associated with a slight increase in cardiac ventricular mass, an effect that was more pronounced with the racemic mixture. nih.gov This stereoselectivity underscores the importance of studying enantiomerically pure compounds to fully delineate their biological profiles and to develop agents with greater specificity.
Table 2: Comparative Research Findings on the Biological Activities of Clenbuterol Enantiomers
| Biological Activity/Property | (R)-(-)-Clenbuterol | (S)-(+)-Clenbuterol | Reference |
|---|---|---|---|
| β2-Adrenoceptor Agonism | High activity (Eutomer). | Low to no activity. | nih.govresearchgate.netnih.gov |
| Anabolic Effect (Skeletal Muscle) | Demonstrates anabolic activity. | Demonstrates anabolic activity. | nih.gov |
| Effect on Cardiac Ventricular Mass (Rats) | Did not affect the ventricular mass to body weight ratio. | Induced a small but significant increase in ventricular mass. | nih.gov |
| Psychopharmacological Effects (Mice) | Responsible for decreased motor activity and other observed effects. | Had no effect and did not antagonize the (R)-enantiomer. | nih.gov |
| Pharmacokinetic Profile | The pharmacologically active enantiomer. acs.orgacs.org | Retained for longer in the body in human studies. mdpi.com | acs.orgacs.orgmdpi.com |
Overview of Current Academic Research Trajectories for R Clenbuterol Hydrochloride
Modern research on (R)-Clenbuterol hydrochloride is multifaceted, moving beyond its classical bronchodilator properties to explore its potential in diverse biochemical and physiological contexts. Key areas of investigation include:
Muscle Physiology and Atrophy: A primary research focus is the anabolic and anti-catabolic effect of (R)-Clenbuterol on skeletal muscle. nih.gov Scientists are investigating its potential as a therapeutic agent to counteract muscle wasting (atrophy) associated with various conditions, such as disuse or specific diseases. nih.gov Studies analyze its impact on muscle mass, protein content, and contractile force. nih.govnih.gov
Neurobiology and Neuroprotection: Emerging research is exploring the role of clenbuterol (B1669167) enantiomers in the central nervous system. mdpi.com Preliminary findings suggesting that racemic clenbuterol may reduce the risk of Parkinson's disease have created a strong impetus to investigate the specific effects of (R)-Clenbuterol and (S)-Clenbuterol individually to determine which enantiomer is responsible for the potential neuroprotective action. mdpi.com
Immunomodulation: The influence of β2-agonists on the immune system is another active research frontier. Studies using clenbuterol have shown it can modulate immune cell functions. nih.gov Research in equine models has demonstrated that clenbuterol can alter the percentage of CD4+ and CD8+ cells, enhance lymphocyte proliferation, and inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov It has also been shown to reduce the synthesis of reactive oxygen species (ROS) in certain immune cells. nih.gov
Advanced Synthesis and Photopharmacology: Significant effort is dedicated to developing efficient methods for producing enantiomerically pure (R)-Clenbuterol, which is essential for precise pharmacological studies. mdpi.com This includes chemoenzymatic synthesis routes that yield the desired enantiomer with high purity. mdpi.com A particularly innovative trajectory is in the field of photopharmacology, where researchers are designing "azo-extended" derivatives of clenbuterol. acs.orgacs.org These molecules can be isomerized with specific wavelengths of light, allowing their biological activity at the β2-receptor to be reversibly switched on and off, offering the potential for highly targeted, light-controlled molecular interventions. acs.orgacs.org
Stereoselective Synthesis and Advanced Chemical Characterization of this compound
The precise synthesis and analysis of single-enantiomer pharmaceuticals are critical in modern drug development. This article focuses on the chemical compound this compound, detailing the methodologies for its stereoselective synthesis and the advanced analytical techniques used to confirm its enantiomeric purity.
Metabolic Fate and Biotransformation of R Clenbuterol Hydrochloride
Identification of Phase I and Phase II Metabolites
Studies in rats have shown that clenbuterol (B1669167) undergoes extensive metabolism. The primary routes of biotransformation include N-oxidation and conjugation with sulfate (B86663) and glucuronic acid. acs.orgnih.gov
A major metabolic pathway for clenbuterol in rats is N-oxidation. acs.org This process leads to the formation of several key metabolites:
Clenbuterol hydroxylamine (B1172632) ((hydroxyamino)clenbuterol) : This is a major N-oxidation product. acs.orgnih.gov Its formation is particularly prevalent at higher dosages. acs.org
4-Nitroclenbuterol : This metabolite is also formed through the N-oxidation pathway. acs.orgnih.gov
The identification of these N-oxidized metabolites was a significant finding, as previous studies had not reported this pathway, possibly due to the instability of these compounds during sample preparation. acs.org The use of specific techniques to preserve these labile metabolites was crucial for their detection. acs.org In vitro studies using rat liver microsomes have confirmed the formation of clenbuterol hydroxylamine. acs.orgnih.gov
Conjugation is another important route for clenbuterol metabolism. acs.orgresearchgate.net
Sulfate Conjugates : Sulfate conjugation on the primary amine group has been identified as a metabolic route in rats. acs.org Clenbuterol sulfamate (B1201201) has been identified as a major metabolite in the feces of rats. nih.gov
Glucuronide Conjugates : Glucuronic acid conjugation on the secondary amine has also been proposed as a metabolic pathway. acs.orgnih.gov The synthesis of clenbuterol O-glucuronide diastereomers has been achieved for use as reference standards in metabolic studies. nih.gov
Hydrolysis studies using enzymes like that from Helix pomatia have been used to confirm the presence of sulfate or glucuronide conjugates in urine samples. acs.org
N-Oxidation Products
In Vivo Metabolic Pathways in Preclinical Animal Models
The metabolic profile of clenbuterol has been investigated in several preclinical animal models, with the rat being the most extensively studied. acs.orgfao.orginchem.org
In rats, after oral administration of radiolabeled clenbuterol, a complex pattern of metabolites is observed in the urine. acs.org Besides N-oxidation and conjugation, other metabolic pathways have been proposed, including:
Hydroxylation on the tert-butyl group. acs.org
An extensive pathway leading to 4-amino-3,5-dichloromandelic acid and its derivatives. acs.org
N-dealkylation at the secondary amine. nih.gov
The relative importance of these pathways can vary depending on the dosage. acs.org For instance, the formation of clenbuterol hydroxylamine becomes more dominant at higher doses. acs.org Gender differences in the rate of N-dealkylation have also been observed in rats. nih.gov
In dogs, the biotransformation of clenbuterol is considered to be relatively slow. The main metabolites are formed by oxidation along the long side chain, while the 2-amino-3,5-dichloro moiety generally remains intact. fao.org
In cattle, the metabolic profile is qualitatively similar to that seen in laboratory animals. Unchanged clenbuterol is a major component in plasma and urine, but several metabolites are also present. fao.org
In horses, unchanged clenbuterol accounts for a significant portion of the radioactivity in plasma and urine. Metabolites resulting from hydroxylation have also been identified. fao.org
The following table summarizes the major metabolic pathways identified in different preclinical animal models:
Table 1: Major Metabolic Pathways of Clenbuterol in Preclinical Animal Models| Animal Model | Major Metabolic Pathways Identified | Key Metabolites |
|---|---|---|
| Rat | N-oxidation, Sulfate conjugation, Glucuronic acid conjugation, N-dealkylation, Hydroxylation, Side-chain oxidation | Clenbuterol hydroxylamine, 4-Nitroclenbuterol, Clenbuterol sulfamate, 4-amino-3,5-dichloromandelic acid |
| Dog | Side-chain oxidation | Metabolites from oxidation of the long side chain |
| Cattle | Qualitatively similar to laboratory animals | Unchanged clenbuterol, various other metabolites |
| Horse | Hydroxylation | Unchanged clenbuterol, hydroxylated metabolites |
Tissue Distribution and Excretion Profiles in Preclinical Studies
Following administration, clenbuterol is distributed to various tissues, and its excretion occurs primarily through urine and feces. acs.orginchem.org
Tissue Distribution:
Rats : After oral administration, the highest levels of radioactivity are typically found in the liver, kidneys, and lungs. inchem.org
Mice : In pregnant mice, high levels of radioactivity have been observed in the placenta, with lower levels in the fetuses. inchem.org
Dogs : Following oral administration, the highest concentrations are found in the lungs, liver, and kidneys. inchem.org
Cattle : The liver has been shown to have the highest concentrations of radioactivity after intramuscular injection. inchem.org Studies in calves have shown that the highest concentrations of clenbuterol are consistently found in the eye. nih.gov The elimination rate of clenbuterol varies depending on the tissue. nih.gov
Goats : Similar to calves, the highest concentrations of clenbuterol were found in the eye, where it remained detectable for an extended period after withdrawal. researchgate.net
Broiler Chickens : Clenbuterol accumulates in all investigated tissues, including liver, kidney, muscle, fat, feathers, and eye, with the highest concentrations found in feathers. nih.gov
Excretion Profiles:
Rats : Following a single oral dose of radiolabeled clenbuterol, approximately 60% of the radioactivity is eliminated in the urine, with 20-30% excreted in the feces over an 8-day period. nih.gov Urine is the major excretion pathway. acs.orgnih.gov
Dogs : About 85% of an oral dose is recovered in the urine within 96 hours, with a smaller percentage in the feces. inchem.org
Cattle : Excretion is primarily through the urine (50-85% of the dose) and feces (5-30% of the dose). fao.org
Horses : The majority of the dose (70-91%) is excreted in the urine, with a smaller portion (6-15%) in the feces. inchem.org
The following table provides a summary of the tissue distribution and excretion of clenbuterol in various preclinical models:
Table 2: Tissue Distribution and Excretion of Clenbuterol in Preclinical Studies| Animal Model | Tissues with Highest Concentration | Primary Route of Excretion | Percentage of Dose Excreted |
|---|---|---|---|
| Rat | Liver, Kidneys, Lungs | Urine | ~60% in urine, 20-30% in feces |
| Dog | Lungs, Liver, Kidneys | Urine | ~85% in urine |
| Cattle | Liver, Eye | Urine | 50-85% in urine, 5-30% in feces |
| Horse | Liver, Kidneys | Urine | 70-91% in urine, 6-15% in feces |
| Goat | Eye | Not specified | Not specified |
| Chicken | Feathers, Eye, Liver, Kidney | Not specified | Not specified |
Advanced Analytical Methodologies for R Clenbuterol Hydrochloride Research and Forensic Applications
Sample Preparation Techniques for Complex Biological Matrices in Research
The successful analysis of (R)-Clenbuterol hydrochloride from complex biological matrices like plasma, urine, and tissue is highly dependent on the initial sample preparation. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. The most common techniques employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). researchgate.net
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological samples. oup.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte. The interfering compounds are then washed away, and the analyte is eluted with a suitable solvent. For clenbuterol (B1669167) analysis, various SPE sorbents have been utilized, including mixed-mode cation exchangers, C8, and C18 materials. oup.comnih.gov
A specialized form of SPE, known as Molecularly Imprinted Solid-Phase Extraction (MISPE) , offers high selectivity. This technique uses molecularly imprinted polymers (MIPs) that are synthesized to have specific recognition sites for the target analyte, in this case, clenbuterol. nih.govacs.org This high selectivity allows for the effective extraction of clenbuterol even from complex matrices like liver tissue, with recoveries reported to be over 90%. acs.org In some applications, MISPE has been automated and coupled with analytical instruments for online sample processing. conicet.gov.ar Another approach, matrix solid-phase dispersion (MSPD), has been combined with MISPE for the analysis of clenbuterol in liver samples, providing a rapid and efficient extraction method. acs.org
Liquid-Liquid Extraction (LLE) is another fundamental technique for sample preparation. It involves the partitioning of the analyte between two immiscible liquid phases. For clenbuterol, which is a basic compound, the pH of the aqueous phase is adjusted to an alkaline state to ensure it is in its un-ionized form, facilitating its extraction into an organic solvent. oup.comnih.gov A common LLE procedure for clenbuterol in human plasma involves extraction with a mixture of 10% (±)-2-butanol in isopropyl ether under alkaline conditions. nih.gov This technique has demonstrated high recovery rates for clenbuterol enantiomers, ranging from 88.4% to 102%. nih.gov Some methods combine LLE with SPE to achieve a higher degree of sample cleanup, particularly for challenging matrices like tissue samples. nih.gov
The choice of extraction technique often depends on the specific biological matrix and the subsequent analytical method. For instance, a study comparing different organic solvents for the extraction of clenbuterol from pork found that ethyl acetate (B1210297) was an effective extractant. mdpi.com
Hyphenated Techniques for Trace Analysis and Confirmation in Research Contexts
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the trace analysis and confirmation of this compound. These techniques offer high sensitivity, selectivity, and the ability to provide structural information for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-HRMS) for derivatized forms
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, clenbuterol is not sufficiently volatile for direct GC analysis and requires a derivatization step to increase its volatility. This often involves converting the polar functional groups into less polar derivatives. While effective, this additional step can be time-consuming. mdpi.com Despite this, GC-MS based approaches are approved by the World Anti-Doping Agency (WADA) for doping control analysis. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for highly sensitive detection
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the highly sensitive and specific detection of clenbuterol in various matrices. researchgate.netmdpi.comchromatographyonline.com This technique does not typically require derivatization, simplifying the sample preparation process. mdpi.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS (UHPLC-MS/MS) further enhances the speed and efficiency of the analysis. mdpi.com
Numerous LC-MS/MS methods have been developed for the routine monitoring of clenbuterol in human urine, pharmaceutical preparations, hair, and animal tissues. mdpi.com These methods can achieve very low limits of detection (LOD) and quantification (LOQ). For instance, one isotope dilution LC-MS/MS assay reported an LOD of 1 pg/ml and an LOQ of 3 pg/ml in human urine. ebi.ac.uk An improved LC-MS/MS method for human urine utilized new ion transitions to enhance sensitivity and reduce false-positive results. chromatographyonline.com
Online SPE-UHPLC-MS/MS systems have been developed to automate the sample preparation and analysis process, offering a rapid, selective, and sensitive method for monitoring clenbuterol in urine. mdpi.com These systems demonstrate excellent performance with high precision and accuracy. mdpi.com
Capillary Electrophoresis Techniques
Capillary electrophoresis (CE) is another separation technique that has been applied to the analysis of clenbuterol. researchgate.net It offers high separation efficiency and can be a valuable alternative or complementary technique to chromatography.
Development of Chiral Analytical Methods for Enantiomeric Ratio Determination in Research
Clenbuterol is a chiral compound, existing as two enantiomers: (R)-(-)-Clenbuterol and (S)-(+)-Clenbuterol. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant research interest.
Chiral analytical methods are essential for determining the enantiomeric ratio of clenbuterol. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been successfully used for the chiral separation of clenbuterol enantiomers in both normal-phase and reversed-phase conditions. researchgate.net For example, a method using a cellulose-based CSP (OJ-RH) achieved baseline separation of clenbuterol enantiomers in plasma and pharmaceutical formulations. researchgate.net Another method utilized a macrocyclic antibiotic chiral stationary phase (teicoplanin) for the separation of clenbuterol enantiomers in human plasma. nih.gov
Discrimination of Enantiomeric Ratios from Different Sources
The determination of the enantiomeric ratio of clenbuterol can be a powerful tool for distinguishing between the illicit use of a pharmaceutical preparation and the unintentional ingestion of contaminated meat. tandfonline.com Pharmaceutical preparations of clenbuterol are typically sold as a racemic mixture, meaning they contain equal amounts of the (R)- and (S)-enantiomers. However, the enantiomeric ratio can be altered in biological systems.
Research has shown that after the administration of racemic clenbuterol to animals, the enantiomeric ratio in their tissues can shift. tandfonline.com This altered enantiomeric signature can then be detected in the urine of individuals who have consumed contaminated meat. tandfonline.com A study analyzing clenbuterol residues in edible meat from the market found varying R/S ratios in swine, beef, and lamb meat. rsc.org For example, the R/S ratio in swine meat ranged from 0.65 to 0.77, while in lamb meat it ranged from 1.45 to 2.82. rsc.org
By developing and validating chiral analytical methods, typically based on chiral chromatography coupled with tandem mass spectrometry, researchers can accurately determine the enantiomeric composition of clenbuterol in a given sample. tandfonline.com This information can be crucial in a forensic context, such as in doping control, to help substantiate claims of food contamination versus intentional drug use. tandfonline.com However, it is important to note that the enantiomeric composition in meat can be highly variable and may depend on factors such as the animal species and the specific tissue. tandfonline.com
Implications for Research into Compound Source and Metabolic Transformation
Advanced analytical methodologies have profound implications for elucidating the origin and metabolic fate of this compound. These techniques provide the sensitivity and specificity required to distinguish between enantiomers, identify novel metabolites, and trace the compound's source, which is critical in both research and forensic contexts.
Distinguishing Compound Source through Enantioselective Analysis
One of the most significant applications of chiral separation techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the ability to differentiate between (R)-Clenbuterol from illicit administration and that from legitimate pharmaceutical use or food contamination. acs.orgcapes.gov.brunibo.it Clenbuterol is typically produced and administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. unibo.it However, various animal species metabolize these enantiomers differently.
Research in swine has shown that after administration of racemic clenbuterol, the dextrorotatory or (+)-stereoisomer (S-Clenbuterol) is predominant in edible tissues. acs.orgcapes.gov.br Studies using a GC-MS method to analyze tissue residues found that the ratio of the (+)/(-) isomer was approximately 3:1 in hogs at withdrawal periods of 0, 3, and 7 days. acs.orgcapes.gov.br This enantiomeric enrichment is a result of stereoselective processes during the absorption, distribution, metabolism, or excretion of the compound. acs.orgcapes.gov.br The significant difference in the R/S ratio in pig tissues compared to the 1:1 ratio in pharmaceutical formulations makes it possible to identify the source of clenbuterol contamination in doping control cases. researchgate.net
| Tissue | Withdrawal Period (days) | (+)/(-) Isomer Ratio |
| Edible Tissues | 0 | ~3:1 |
| Edible Tissues | 3 | ~3:1 |
| Edible Tissues | 7 | ~3:1 |
| Data derived from studies on clenbuterol residues in swine edible tissues. acs.orgcapes.gov.br |
Conversely, studies in humans have shown that pharmacokinetics are not significantly enantioselective; therefore, the drug eliminated in urine maintains a similar enantiomeric ratio to the administered racemate. unibo.it In rats, however, enantioselective disposition has been observed. The total body clearance of (-)-R-clenbuterol was found to be significantly higher than that of the (+)-S-enantiomer, which is attributed mainly to enantioselective protein binding and higher biliary excretion of the (R)-enantiomer. nih.gov
| Pharmacokinetic Parameter | (-)-R-Clenbuterol | (+)-S-Clenbuterol |
| Distribution Volume (l/kg) | 9.17 | 4.14 |
| Total Body Clearance (ml/min/kg) | 13.5 | 11.5 |
| Free Fraction in Plasma (%) | 48.8 | 33.1 |
| Data from a study on the enantioselective disposition of clenbuterol in rats following intravenous administration of a racemic mixture. nih.gov |
Elucidating Metabolic Transformation
Advanced analytical tools are indispensable for identifying and quantifying the metabolites of this compound, revealing complex biotransformation pathways. Early research indicated that clenbuterol was primarily excreted unmetabolized. fao.org However, more sophisticated studies using labeled compounds and high-sensitivity detection methods have uncovered major metabolic routes.
A significant discovery was the identification of an N-oxidation pathway in rats, which had been previously missed due to the instability of the resulting metabolites during sample preparation. nih.govacs.org Using techniques that preserve these labile products, researchers identified N-hydroxyarylamine derivatives as major metabolites. nih.govacs.org The primary metabolite formed through this pathway is (hydroxyamino)clenbuterol, with 4-nitroclenbuterol also being detected. acs.org The formation of clenbuterol hydroxylamine (B1172632) was also observed extensively when clenbuterol was incubated with rat liver microsomal fractions. nih.gov
Research showed that the proportion of these N-oxidized metabolites, particularly compound D ((hydroxyamino)clenbuterol), increased with higher dosages of clenbuterol administered to rats. acs.org
| Initial Dosage of Clenbuterol | Amount of Metabolite D (% of urinary radioactivity) |
| 4.5 µg/kg | 25% |
| 45 µg/kg | 35% |
| 4.5 mg/kg | 45% |
| 45 mg/kg | 55% |
| Data represents the amount of (hydroxyamino)clenbuterol (Compound D) measured in rat urine at different oral dosages. acs.org |
Further metabolic studies in various species, including horses and cattle, have identified other minor metabolites formed through pathways like the hydroxylation of a tertiary methyl group. fao.org The metabolic profile can vary quantitatively between species, although it is often qualitatively similar to that in laboratory animals and humans. fao.org For instance, in horses, unchanged clenbuterol accounts for a significant portion of excreted radioactivity, but metabolites such as NA 1141 and NAB 821 are also present. fao.org
The ability of modern analytical methods to detect and quantify these varied metabolites at very low concentrations is crucial for understanding the complete metabolic fate of this compound. nih.govmdpi.com This detailed metabolic mapping provides a more complete picture of the compound's biotransformation and persistence in different biological systems.
Degradation and Stability Studies of R Clenbuterol Hydrochloride in an Academic Context
Forced Degradation Studies under Controlled Conditions (e.g., hydrolytic, oxidative, photolytic, thermal)
Forced degradation, or stress testing, is a process that involves subjecting a drug substance to conditions more severe than accelerated stability testing. medcraveonline.com These studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. medcraveonline.comnih.gov In the academic context, forced degradation studies on Clenbuterol (B1669167) hydrochloride have been conducted following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A (R2). medcraveonline.comthieme-connect.comresearchgate.netnih.gov
The studies typically investigate the stability of Clenbuterol hydrochloride under several controlled stress conditions, including:
Hydrolytic conditions: The compound is exposed to acidic, basic, and neutral solutions. Common reagents include hydrochloric acid for acidic hydrolysis and sodium hydroxide (B78521) for basic hydrolysis. nih.govthieme-connect.com
Oxidative conditions: Hydrogen peroxide is commonly used to induce oxidative degradation. thieme-connect.com
Photolytic conditions: The stability of the compound under light is assessed, often by exposure to sunlight for a defined period. thieme-connect.com This can be done on the substance in both solid and liquid states. thieme-connect.comresearchgate.net
Thermal conditions: The effect of heat on the stability of the compound is studied by subjecting it to elevated temperatures. thieme-connect.com
Research has shown that Clenbuterol hydrochloride exhibits varying stability under these different conditions. Significant degradation has been observed under acidic and photolytic (sunlight, liquid state) conditions. thieme-connect.comnih.govresearchgate.netgrafiati.com One study reported 8.78% degradation in acidic conditions and 9% degradation when in a liquid solution exposed to sunlight. thieme-connect.comnih.gov Conversely, the same study noted no degradation under basic, neutral, oxidative, solid-state sunlight, and thermal stress. thieme-connect.comnih.gov
However, other studies have reported different findings, with one indicating degradation under alkaline (62.48%) and photolytic (liquid state) (7.67%) conditions, while remaining stable under acidic, oxidative, solid-state photolytic, and thermal stress. researchgate.net Another study reported lability under acidic and basic hydrolysis as well as oxidative stress, with stability observed under neutral hydrolysis, thermal, and photolytic conditions. researchgate.net These differing results highlight the complexity of degradation studies and the influence of specific experimental parameters.
Table 1: Summary of Forced Degradation Conditions for Clenbuterol Hydrochloride
| Stress Condition | Reagent/Method | Conditions | Observed Degradation |
|---|---|---|---|
| Acidic Hydrolysis | 5 N HCl | 80°C, 24 h | Significant degradation (8.78%) reported in some studies. thieme-connect.comnih.gov |
| Basic Hydrolysis | 1 N NaOH | 80°C, 24 h | Conflicting reports: No degradation in some studies thieme-connect.comnih.gov, while significant degradation (62.48%) reported in others. researchgate.net |
| Neutral Hydrolysis | Water | 80°C, 24 h | Generally reported as stable. thieme-connect.comnih.gov |
| Oxidative | 30% H₂O₂ | Room Temperature, 24 h | Conflicting reports: No degradation in some studies thieme-connect.comnih.gov, while others report degradation. researchgate.net |
| Photolytic (Liquid) | Sunlight | 1 month | Significant degradation (9%) reported. thieme-connect.comnih.gov |
| Photolytic (Solid) | Sunlight | - | Generally reported as stable. thieme-connect.comresearchgate.net |
| Thermal | Dry Heat | 100°C, 7 days | Generally reported as stable. thieme-connect.comnih.gov |
Identification and Characterization of Degradation Products using Advanced Analytical Techniques (e.g., LC-MS/MS)
A key objective of forced degradation studies is the identification and characterization of the resulting degradation products. medcraveonline.com Advanced analytical techniques are indispensable for this purpose, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) being a particularly powerful tool. thieme-connect.comresearchgate.netnih.gov LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection, identification, and structural elucidation of compounds in a complex mixture. chromatographyonline.com
In studies on Clenbuterol hydrochloride, LC-MS/MS has been employed to characterize the degradation products formed under various stress conditions. thieme-connect.comresearchgate.netnih.gov One study successfully identified five novel degradation products, designated as DP2, DP4, DP5, DP6, and DP7. thieme-connect.com Another investigation reported the observation of seven degradation products and one process-related impurity. researchgate.net The characterization is achieved by analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. chromatographyonline.com
Table 2: Identified Degradation Products of Clenbuterol Hydrochloride
| Degradation Product (DP) | Generating Stress Condition | Notes |
|---|---|---|
| DP2 | Not specified in abstract | Identified via LC-MS/MS. thieme-connect.com |
| DP4 | Not specified in abstract | Identified via LC-MS/MS. thieme-connect.com |
| DP5 | Acidic Hydrolysis, Photolytic (Liquid) | Found to be a potent degradation product, accounting for a significant portion of the total degradation. thieme-connect.com |
| DP6 | Not specified in abstract | Identified via LC-MS/MS. thieme-connect.com |
| DP7 | Not specified in abstract | Identified via LC-MS/MS. thieme-connect.com |
Proposed Chemical Degradation Mechanisms
Based on the identified degradation products, researchers can propose chemical pathways through which the parent drug molecule degrades. The structural information of the degradation products, obtained from techniques like LC-MS/MS, is crucial for elucidating these mechanisms. thieme-connect.comresearchgate.net
For Clenbuterol hydrochloride, detailed degradation pathways and mechanisms have been proposed in the scientific literature. thieme-connect.comresearchgate.netnih.gov These mechanisms would describe the specific chemical reactions, such as hydrolysis or oxidation, that lead to the formation of the observed degradation products. For instance, the formation of DP5 under acidic and photolytic conditions suggests specific labile points in the Clenbuterol structure that are susceptible to these stresses. thieme-connect.com The elucidation of these pathways is a critical academic exercise that contributes to a deeper understanding of the chemical properties of the drug substance.
Advanced Preclinical Research Models and Experimental Systems for R Clenbuterol Hydrochloride Investigation
In Vitro Cellular Models for Pharmacological Characterization
The pharmacological effects of (R)-Clenbuterol hydrochloride have been investigated using various in vitro cellular models, providing insights into its mechanisms of action at the cellular level. Astrocytoma cells and lymphocyte proliferation assays are prominent examples of such systems.
In studies utilizing the 1321N1 human astrocytoma cell line, clenbuterol (B1669167) hydrochloride has been shown to influence the expression of connexin 43 (Cx43), a protein crucial for gap junction communication. spandidos-publications.commdpi.comresearchgate.net Treatment with clenbuterol led to an upregulation of Cx43 at both the mRNA and protein levels, an effect mediated through the β2-adrenergic receptor and subsequent activation of the cAMP/PKA signaling pathway. spandidos-publications.com Specifically, the selective β2-AR agonist increased miR-146a levels, which in turn upregulated Cx43 expression. spandidos-publications.com This effect could be reversed by an adenyl cyclase inhibitor, confirming the involvement of this pathway. spandidos-publications.com Furthermore, clenbuterol was observed to decrease the viability of 1321N1 astrocytoma cells in a dose-dependent manner. spandidos-publications.com In co-culture systems of astrocyte cells and olfactory ensheathing cells (OECs), clenbuterol hydrochloride significantly increased Cx43 protein levels, an effect that was reversed by the β2-AR antagonist ICI 118551. researchgate.net Other research on 1321N1 astrocytoma cells demonstrated that β2-adrenergic receptor agonists can inhibit cell proliferation by increasing intracellular cAMP levels. science.gov
Lymphocyte proliferation assays have also been employed to characterize the immunomodulatory effects of (R)-Clenbuterol. In studies on peripheral blood mononuclear cells (PBMCs) from horses, clenbuterol was found to enhance lymphocyte proliferation, particularly at lower concentrations. mdpi.comnih.goviastate.edu A statistically significant increase in the proliferation of total lymphocytes, as well as CD4+ and CD8+ T cell subsets, was observed in untrained horses at a concentration of 0.6 ng/mL. mdpi.comnih.gov Interestingly, this effect was not seen at higher concentrations of 1.0 and 1.6 ng/mL, suggesting a dose-dependent and potentially biphasic response. mdpi.comnih.gov
Table 1: Effects of this compound in In Vitro Cellular Models
| Cell Model | Key Findings | Reference |
|---|---|---|
| 1321N1 Astrocytoma Cells | Upregulates Connexin 43 (Cx43) expression via cAMP/PKA pathway. Increases miR-146a levels. Decreases cell viability in a dose-dependent manner. | spandidos-publications.commdpi.comresearchgate.net |
| Equine Lymphocytes | Enhances proliferation of total lymphocytes, CD4+, and CD8+ cells at low concentrations (0.6 ng/mL). | mdpi.comnih.goviastate.edu |
Ex Vivo Tissue Studies for Functional and Molecular Assessment
Ex vivo studies on isolated tissues provide a bridge between in vitro and in vivo research, allowing for the examination of this compound's effects in a more integrated biological context. Equine leukocytes and rat muscle tissues have been instrumental in these investigations.
In ex vivo studies using whole blood from healthy Standardbred horses, clenbuterol hydrochloride demonstrated significant anti-inflammatory properties. sconeequinehospital.com.au It caused a concentration-dependent reduction in the release of the pro-inflammatory cytokine TNFα from leukocytes stimulated with bacterial toxins like lipopolysaccharide (LPS), lipoteichoic acid (LTA), and peptidoglycan (PG). sconeequinehospital.com.au The inhibitory effect on TNFα production was most potent in response to LPS. sconeequinehospital.com.au Furthermore, clenbuterol hydrochloride induced a marked, biphasic reduction in IL-1β production following LPS stimulation, with complete inhibition observed at a concentration of 10⁻⁵ M. sconeequinehospital.com.au These anti-inflammatory effects are believed to be mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). sconeequinehospital.com.au
Studies on isolated rat muscle tissues have been crucial for understanding the direct effects of clenbuterol on muscle physiology. Research on rat extensor digitorum longus (EDL) muscle has shown that chronic clenbuterol treatment leads to significant hypertrophy. nih.govplos.org However, this increase in muscle mass is not always accompanied by a proportional increase in force production. While absolute maximal tetanic force is increased, the specific maximal tetanic force (force per cross-sectional area) can be unchanged or even depressed, particularly in slow-twitch muscles. nih.gov These functional changes are associated with alterations in calcium homeostasis. Chronic clenbuterol administration has been shown to decrease the amplitude of Ca²⁺ transients and the sarcoplasmic reticulum Ca²⁺ load in rat EDL muscle. plos.orgnih.gov
Table 2: Functional and Molecular Effects of this compound in Ex Vivo Tissue Studies
| Tissue Model | Key Findings | Reference |
|---|---|---|
| Equine Leukocytes | Reduces TNFα release in response to LPS, LTA, and PG. Inhibits IL-1β production in response to LPS. | sconeequinehospital.com.au |
| Rat Extensor Digitorum Longus (EDL) Muscle | Induces muscle hypertrophy. Increases absolute force but may not change specific force. Alters calcium homeostasis (decreased Ca²⁺ transient amplitude and sarcoplasmic reticulum Ca²⁺ load). | nih.govplos.orgnih.gov |
In Vivo Animal Models for Investigating Biological Effects
A wide range of in vivo animal models, including rats, mice, chickens, and tilapia, have been utilized to investigate the systemic biological effects of this compound. These studies have provided valuable data on its impact on skeletal muscle, metabolism, and the nervous system.
Skeletal Muscle Phenotypic Alterations and Molecular Adaptations
In vivo studies in rats have consistently demonstrated the anabolic effects of clenbuterol on skeletal muscle, leading to hypertrophy. nih.govscielo.brnih.govahajournals.org This is characterized by an increase in muscle mass and the cross-sectional area of muscle fibers. scielo.brnih.gov For instance, chronic clenbuterol treatment in rats resulted in significant hypertrophy of the latissimus dorsi and extensor digitorum longus muscles. nih.govahajournals.org The molecular mechanisms underlying this hypertrophy are complex and involve the upregulation of growth factors like transforming growth factor-βs (TGF-βs) and insulin-like growth factor I (IGF-I) within the muscle tissue. nih.govphysiology.org
Beyond simple hypertrophy, clenbuterol induces a shift in the muscle fiber phenotype, typically from slow-twitch (Type I) to fast-twitch (Type II) fibers. plos.orgresearchgate.net This is accompanied by changes in the expression of myosin heavy chain isoforms. researchgate.net In rat soleus muscle, which is predominantly composed of slow-twitch fibers, clenbuterol treatment leads to an increased proportion of type II fibers. researchgate.net These phenotypic alterations are associated with molecular adaptations, including changes in the expression of genes involved in muscle protein synthesis and degradation. nih.gov For example, clenbuterol has been shown to inhibit Ca²⁺-dependent proteolysis in rat skeletal muscles. nih.gov However, some studies also report that chronic administration can lead to apoptosis in both cardiac and skeletal muscle, even at low doses. physiology.org
Table 3: Skeletal Muscle Phenotypic and Molecular Changes Induced by (R)-Clenbuterol in Animal Models
| Animal Model | Phenotypic Alterations | Molecular Adaptations | Reference |
|---|---|---|---|
| Rats | Muscle hypertrophy (increased mass and fiber cross-sectional area), shift from slow-twitch to fast-twitch fiber phenotype. | Upregulation of TGF-βs and IGF-I, altered myosin heavy chain expression, inhibition of Ca²⁺-dependent proteolysis, potential for apoptosis. | nih.govplos.orgscielo.brnih.govahajournals.orgphysiology.orgresearchgate.netphysiology.org |
Metabolic Repartitioning Effects
This compound is well-known for its metabolic repartitioning effects, which involve a shift in nutrient utilization towards protein accretion and away from fat deposition. In vivo studies in various animal models have elucidated these effects.
In rats, clenbuterol administration leads to a reduction in body fat content. ahajournals.org This is associated with extensive metabolic changes in skeletal muscle, including a reduction in mitochondrial content and the capacity to oxidize fatty acids and pyruvate. physiology.org These effects appear to be mediated by the reciprocal regulation of the nuclear receptor coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) and the nuclear corepressor RIP140 (receptor-interacting protein 140). physiology.org
Studies in chickens have shown that clenbuterol administration reduces abdominal body fat. mdpi.com In ovo injection of clenbuterol in chicks led to reduced abdominal fat deposition and modulated the hepatic gene expression related to myogenesis, lipogenesis, and lipolysis. mdpi.com Specifically, it upregulated the expression of genes involved in fat breakdown (lipolysis) and downregulated those involved in fat synthesis (lipogenesis). mdpi.com
In Nile tilapia, dietary supplementation with clenbuterol has been shown to increase body weight while decreasing abdominal fat. stir.ac.ukresearchgate.net It inhibits lipogenesis by downregulating the expression of the fatty acid synthase (FAS) gene in the liver and enhances lipolysis in both the liver and adipose tissue. stir.ac.ukresearchgate.net Furthermore, recent studies in tilapia fed a high-fat diet demonstrated that clenbuterol supplementation can reverse the negative metabolic effects, improving growth performance, reducing fat accumulation in the liver, and modulating glucose metabolism. nih.gov
Table 4: Metabolic Repartitioning Effects of (R)-Clenbuterol in Animal Models
| Animal Model | Key Metabolic Effects | Molecular Mechanisms | Reference |
|---|---|---|---|
| Rats | Reduced body fat, decreased mitochondrial content and fatty acid oxidation in skeletal muscle. | Reciprocal changes in PGC-1α and RIP140 expression. | ahajournals.orgphysiology.org |
| Chickens | Reduced abdominal fat deposition. | Modulation of hepatic gene expression related to lipogenesis and lipolysis. | mdpi.com |
| Nile Tilapia | Increased body weight, decreased abdominal fat, reduced liver fat accumulation. | Downregulation of FAS gene expression, enhanced lipolysis in liver and adipose tissue. | stir.ac.ukresearchgate.netnih.gov |
Neurological and Behavioral Effects in Preclinical Studies
Preclinical studies in rodent models have explored the neurological and behavioral effects of this compound, revealing a range of actions on the central nervous system.
In rats, clenbuterol has been shown to produce antidepressant-like effects, which are mediated by central β-adrenergic receptors, particularly in the dorsal hippocampus. researchgate.net Direct infusion of clenbuterol into the hippocampus mimicked these antidepressant-like effects. researchgate.net However, other studies have reported that clenbuterol can decrease motor activity in mice. researchgate.netresearchgate.net
Research has also investigated the neuroprotective potential of clenbuterol. In a mouse model of amyotrophic lateral sclerosis (ALS), clenbuterol treatment improved motor performance and increased longevity. researchgate.net In a mouse model of Rett syndrome, clenbuterol treatment increased survival, rescued respiratory and cognitive deficits, and improved motor coordination. mit.edu These neuroprotective effects may be linked to the ability of clenbuterol to increase the expression of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). mit.edu
Conversely, some studies have indicated potential negative neurological effects. For instance, (R)-clenbuterol was found to cause decreased motor activity, head twitches, and tremors in mice. researchgate.net Furthermore, while some research suggests clenbuterol can reduce the expression of α-synuclein, a protein implicated in Parkinson's disease, other studies have found only transient decreases in its mRNA without a long-term reduction in the protein itself. nih.govtandfonline.com
Table 5: Neurological and Behavioral Effects of (R)-Clenbuterol in Preclinical Models
| Animal Model | Behavioral Effects | Neurological Effects | Reference |
|---|---|---|---|
| Rats | Antidepressant-like effects. | Mediated by central β-adrenergic receptors in the hippocampus. | researchgate.net |
| Mice | Decreased motor activity, head twitches, tremors. Improved motor performance and longevity in an ALS model. Improved respiratory, cognitive, and motor function in a Rett syndrome model. | Increased expression of NGF and BDNF. Transient decrease in α-synuclein mRNA. | researchgate.netresearchgate.netmit.edunih.govnih.gov |
Q & A
Q. What are the primary mechanisms by which (R)-Clenbuterol hydrochloride influences pulmonary gas exchange in animal models?
Methodological Answer: this compound, a β2-adrenergic agonist, alters ventilation-perfusion (V/Q) matching by increasing shunt fraction (blood flow to poorly ventilated lung regions) and redistributing ventilation to high V/Q ratio regions. This is quantified using the multiple inert gas elimination technique (MIGET), which generates functional distributions of ventilation and perfusion across V/Q ratios. For example, in anesthetized horses, clenbuterol increased shunt fraction from 6.6% to 14.4%, leading to decreased arterial oxygen partial pressure (PaO₂) .
Q. Which experimental models are most appropriate for studying hemodynamic effects of this compound?
Methodological Answer: Lateral recumbent, anesthetized equine models are widely used due to their clinical relevance in studying drug-induced changes in cardiac output (CO), pulmonary vascular resistance (PVR), and systemic vascular resistance. These models employ invasive hemodynamic monitoring (e.g., pulmonary artery catheters) and inert gas analysis to measure V/Q mismatch. Key parameters include cardiac index (CI), total peripheral resistance (TPR), and pulmonary artery pressure (PAP) .
Q. How are critical pharmacokinetic parameters such as solubility and bioavailability determined for this compound?
Methodological Answer: Solubility is assessed using chromatographic techniques (e.g., HPLC-CAD) under controlled pH and temperature conditions. Bioavailability studies in animal models (e.g., dogs) employ sustained-release formulations to compare peak plasma concentrations (Cₘₐₓ) and absorption rates. For instance, clenbuterol bilayer tablets showed a Cₘₐₓ of 5.86 ng/mL at 3.17 hours, contrasting with immediate-release formulations (11.43 ng/mL at 2.02 hours) .
Advanced Research Questions
Q. How can contradictory findings on (R)-Clenbuterol’s effects on arterial oxygenation be reconciled across species?
Methodological Answer: Discrepancies arise from species-specific β2-receptor distribution and experimental conditions. In horses, clenbuterol-induced hypoxemia is linked to increased shunt fraction, while in humans with COPD, β2-agonists like terbutaline may not reduce PaO₂ due to compensatory increases in cardiac output. Researchers must standardize anesthesia protocols, posture, and dosing to isolate species-specific responses. Comparative studies should include MIGET and echocardiography to quantify V/Q mismatch and hemodynamic adaptations .
Q. What advanced analytical methods resolve clenbuterol’s interaction with co-administered drugs in complex matrices (e.g., meat tissue)?
Methodological Answer: Chemometric methods, such as differential pulse stripping voltammetry (DPSV) coupled with carbon nanotube-modified electrodes, separate overlapping oxidation peaks of clenbuterol, salbutamol, and ractopamine. Orthogonal experimental designs optimize parameters like pH, scan rate, and electrode material to achieve simultaneous quantification without prior purification. Validation includes recovery tests (e.g., 85–110% accuracy in spiked pork samples) .
Q. How do methodological variations in pulmonary gas exchange studies impact interpretations of clenbuterol’s efficacy?
Methodological Answer: Key variables include anesthetic type (e.g., ketamine vs. inhaled agents), sample collection timing (e.g., 45 minutes post-administration), and inert gas carrier solutions (e.g., lactated Ringer’s). For instance, ketamine-based anesthesia avoids interference with gas chromatography, enabling precise measurement of SF₆, ethane, and cyclopropane retention/excretion ratios. Statistical modeling (e.g., 50-compartment lung models) must account for log-normal distributions of V/Q ratios .
Q. What strategies mitigate clenbuterol-induced hypoxemia in translational research without compromising β2-agonist benefits?
Methodological Answer: Co-administration with selective pulmonary vasodilators (e.g., nitric oxide) or partial β1-antagonists may offset clenbuterol’s shunt-enhancing effects. Dose-response studies in large animals should prioritize low-dose regimens (e.g., 0.8–2.0 µg/kg) to balance bronchodilation and hemodynamic stability. Continuous PaO₂ monitoring via arterial catheters is critical for real-time adjustments .
Q. How can terahertz spectroscopy improve clenbuterol detection in pharmaceutical quality control?
Methodological Answer: Terahertz time-domain spectroscopy (THz-TDS) identifies clenbuterol hydrochloride’s unique absorption peaks between 0.2–2.6 THz, correlating with molecular vibrational modes (e.g., crystal lattice vibrations). Solid-state simulations (DFT-based) validate spectral features, enabling non-destructive, high-sensitivity detection (<1% impurity) without solvent interference. This method outperforms traditional HPLC in detecting enantiomeric purity .
Data Contradiction Analysis
Q. Why do some studies report clenbuterol-induced fat oxidation, while others emphasize muscle hypertrophy?
Methodological Answer: Species-specific metabolic responses and dosing regimens explain contradictions. In horses, clenbuterol increases respiratory exchange ratio (RER) from 0.80 to 0.72, indicating fat oxidation. Conversely, rodent models show muscle hypertrophy via β2-mediated IGF-1 upregulation. Researchers must differentiate acute metabolic effects (lipolysis) from chronic anabolic adaptations using isotope tracer studies and muscle biopsy histology .
Q. How do discrepancies in clenbuterol’s pulmonary vs. systemic effects inform translational drug development?
Methodological Answer: Preclinical data from animal models (e.g., reduced TPR and PVR in horses) must be contextualized with human β2-receptor polymorphisms and disease states (e.g., asthma vs. heart failure). Systems pharmacology models integrating PK/PD data, receptor binding kinetics, and V/Q imaging can predict clinical outcomes. Ethical frameworks (e.g., FINER criteria) ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
